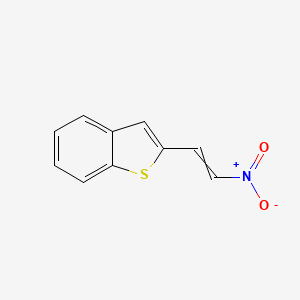

2-(2-Nitroethenyl)-1-benzothiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H7NO2S |

|---|---|

Molecular Weight |

205.23 g/mol |

IUPAC Name |

2-(2-nitroethenyl)-1-benzothiophene |

InChI |

InChI=1S/C10H7NO2S/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-7H |

InChI Key |

NPUPTMQXBWIESM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Significance of the Benzothiophene Heterocyclic System in Chemical Sciences

The benzothiophene (B83047) scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a thiophene (B33073) ring, is a cornerstone in medicinal chemistry and materials science. numberanalytics.comnumberanalytics.comchemeurope.comrsc.org Its unique planar structure and the presence of an electron-rich sulfur atom contribute to its ability to interact with various enzymes and receptors, making it a privileged structure in drug discovery. researchgate.netnih.gov

Benzothiophene and its derivatives have been extensively investigated for a wide array of pharmacological activities. Research has demonstrated their potential as antimicrobial, anticancer, anti-inflammatory, antioxidant, antidiabetic, and anticonvulsant agents. researchgate.netnih.govnih.gov The versatility of the benzothiophene core allows for extensive functionalization, enabling the synthesis of a diverse library of compounds with tailored biological activities. numberanalytics.comnih.gov This has led to the development of several clinically important drugs containing the benzothiophene moiety, such as the selective estrogen receptor modulator raloxifene (B1678788) and the antifungal agent sertaconazole. chemeurope.comrsc.org

Beyond pharmaceuticals, benzothiophene's electronic properties have made it a valuable component in the field of materials science, particularly in the development of organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.comnumberanalytics.com

Role of the Nitroethenyl Moiety in Organic Synthesis and Reactivity Paradigms

The nitroethenyl group, also known as a nitroalkene, is a highly reactive functional group in organic synthesis. wikipedia.org Its reactivity is primarily dictated by the strong electron-withdrawing nature of the nitro group, which renders the carbon-carbon double bond electron-deficient. wikipedia.orgwikipedia.org This electronic characteristic makes nitroethenyl compounds excellent electrophiles and dienophiles in various chemical reactions. wikipedia.org

The nitroethenyl moiety serves as a versatile building block for the synthesis of a wide range of organic molecules. It readily participates in Michael additions, Henry (nitro-aldol) reactions, and cycloaddition reactions. sci-hub.se These reactions provide efficient pathways to introduce nitrogen-containing functionalities and to construct complex molecular architectures. The nitro group itself can be easily transformed into other functional groups, such as amines, which further enhances its synthetic utility. wikipedia.orgnih.gov

The reactivity of the nitroethenyl group has been harnessed in the synthesis of various heterocyclic compounds and natural products. sci-hub.seacs.org Its ability to act as a precursor to other functional groups makes it an important intermediate in multi-step synthetic sequences.

Overview of Research Trajectories Involving the Chemical Compound and Its Derivatives

Synthetic Approaches to the 2-(2-Nitroethenyl) Functional Group

The introduction of the 2-nitroethenyl group, an electron-withdrawing moiety, onto the benzothiophene scaffold is typically achieved through condensation reactions involving the C2-aldehyde of the heterocycle.

The most direct method for synthesizing this compound is the Henry reaction, also known as a nitroaldol reaction. dicp.ac.cn This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde, in this case, 1-benzothiophene-2-carboxaldehyde, with a nitroalkane, typically nitromethane (B149229). dicp.ac.cn The reaction is base-catalyzed and proceeds through a β-nitro alcohol intermediate, which subsequently undergoes dehydration to yield the final α,β-unsaturated nitroalkene. dicp.ac.cn

The reaction mechanism begins with the deprotonation of nitromethane by a base to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of 1-benzothiophene-2-carboxaldehyde. The resulting β-nitro alkoxide intermediate is protonated, and subsequent elimination of a water molecule affords the conjugated nitroalkene product. All steps in the Henry reaction are reversible. dicp.ac.cn

To improve efficiency, reduce reaction times, and enhance yields, microwave (MW) irradiation and ultrasound have emerged as powerful tools for promoting Henry reactions. nih.govresearchgate.net These techniques often align with the principles of green chemistry by reducing energy consumption and solvent use. semanticscholar.org

Microwave-assisted Henry reactions can proceed rapidly, often under solvent-free conditions using only catalytic amounts of reagents like ammonium (B1175870) acetate (B1210297). researchgate.netmdpi.com The primary advantage of microwave heating is its "in-core" heating mechanism, which warms the bulk of the reaction mixture uniformly, leading to faster and more homogeneous reactions compared to conventional heating of the vessel walls. semanticscholar.org For instance, the microwave-assisted synthesis of the analogous 2-(2-nitroethenyl)thiophene from 2-thiophenecarboxaldehyde and nitromethane demonstrated a significant increase in yield. nih.gov

Ultrasound promotion has also proven highly effective. In one study involving an electron-rich aromatic aldehyde that gave low yields with conventional heating, the application of ultrasound at room temperature resulted in a clean and rapid condensation, boosting the yield of the nitroalkene product to 99% and preventing the formation of resinous side products. nih.gov Ultrasound facilitates the reaction by creating localized high-pressure and high-temperature zones through acoustic cavitation, which enhances mass transfer and accelerates the chemical transformation. nih.govacs.org

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Ammonium acetate, acetic acid, reflux | Well-established, simple setup | nih.gov |

| Microwave-Assisted | Neat reactants, catalytic ammonium acetate, MW irradiation | Rapid reaction, high yields, solvent-free, energy efficient | researchgate.netsemanticscholar.orgmdpi.com |

| Ultrasound-Assisted | Room temperature, various solvents (e.g., ethanol, water) | High yields, reduced side products, mild conditions, rapid | nih.govacs.org |

Construction of the Benzothiophene Ring System

The benzothiophene core is a key structural motif in many pharmacologically active compounds. acs.org Its synthesis can be achieved through various cyclization strategies, including modern cross-coupling and aryne-based methods.

A modern and efficient one-step method for constructing the benzothiophene skeleton involves the reaction of an aryne intermediate with an alkynyl sulfide (B99878). researchgate.netnih.govresearchgate.net This intermolecular process allows for the synthesis of a wide range of 3-substituted and multisubstituted benzothiophenes from readily available starting materials. researchgate.netnih.gov

In this approach, an aryne precursor, such as an o-silylaryl triflate, is treated with a fluoride (B91410) source like cesium fluoride (CsF) to generate a highly reactive aryne in situ. rsc.org This intermediate is then trapped by an alkynyl sulfide. rsc.org The proposed mechanism involves the nucleophilic attack of the sulfur atom of the alkynyl sulfide onto the aryne, followed by an intramolecular cyclization onto the alkyne carbon. researchgate.net Subsequent protonation yields the final benzothiophene product. researchgate.net This method demonstrates good functional group tolerance and provides a versatile route to complex benzothiophene derivatives. nih.govresearchgate.net

| Component | Role | Example | Reference |

|---|---|---|---|

| Aryne Precursor | Source of the aryne intermediate | o-Silylaryl triflate | researchgate.netrsc.org |

| Fluoride Source | Activator for aryne generation | Cesium Fluoride (CsF) | rsc.org |

| Alkynyl Sulfide | Provides sulfur atom and alkyne for cyclization | Ethyl p-tolylethynyl sulfide | rsc.org |

A versatile strategy for synthesizing substituted benzothiophenes relies on the cyclization of 1-(2-mercaptophenyl)-2-yn-1-ols, which are readily prepared from the corresponding 2-mercaptobenzaldehydes or ketones. researchgate.netrsc.org Depending on the reaction conditions and the substitution pattern of the starting material, this method can selectively yield different classes of benzothiophene derivatives. researchgate.net

Palladium-Catalyzed Heterocyclodehydration : When 1-(2-mercaptophenyl)-2-yn-1-ols are treated with a catalytic amount of palladium(II) iodide (PdI₂) and potassium iodide (KI) in a solvent like acetonitrile (B52724) at elevated temperatures (80–100 °C), they undergo a heterocyclodehydration process. researchgate.netrsc.org This reaction smoothly converts the starting propargyl alcohols into (E)-2-(1-alkenyl)benzothiophenes in moderate to good yields (55-82%). rsc.org

Radical-Promoted Substitutive Heterocyclodehydration : A change in reaction conditions leads to a completely different product. When the same 1-(2-mercaptophenyl)-2-yn-1-ols are heated in an alcoholic solvent (like methanol) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN), a radical-promoted substitutive heterocyclodehydration occurs. researchgate.netrsc.org This pathway selectively produces 2-alkoxymethylbenzothiophenes in good to excellent yields (49-98%). nih.govrsc.org

For the derivatization of a pre-formed benzothiophene ring, palladium-catalyzed direct C-H arylation is a powerful tool. This method avoids the need for pre-functionalized starting materials (like halo- or organometallic benzothiophenes) and instead activates a carbon-hydrogen bond directly for cross-coupling. rsc.orgresearchgate.net

The C2-position of benzo[b]thiophene 1,1-dioxides, for example, can be efficiently arylated with various arylboronic acids using a Pd(II) catalyst. rsc.orgresearchgate.net The reaction proceeds via a proposed C-H activation step to form a cyclopalladium intermediate, followed by transmetalation with the boronic acid and subsequent reductive elimination to furnish the C2-arylated product. researchgate.net Similarly, the direct arylation of benzothiophene itself with aryl halides can be achieved using specific palladium catalyst systems. These C-H functionalization strategies are highly valuable for the late-stage modification of the benzothiophene core, enabling the synthesis of diverse and complex derivatives.

Copper(I)-Catalyzed Thiolation Annulation of 2-Bromoalkynylbenzenes

A notable method for the synthesis of 2-substituted benzo[b]thiophenes involves the copper(I)-catalyzed thiolation and subsequent annulation of 2-bromoalkynylbenzenes. This approach utilizes sodium sulfide (Na₂S·9H₂O) as the sulfur source. In a typical reaction, the 2-bromoalkynylbenzene is treated with sodium sulfide in the presence of a catalytic amount of copper(I) iodide (CuI) and N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand. The reaction proceeds efficiently in a solvent such as dimethylformamide (DMF) at a moderate temperature of 80 °C. organic-chemistry.org

This method is advantageous due to its relatively mild conditions and good yields for a variety of substrates. organic-chemistry.org The reaction tolerates both electron-donating and electron-withdrawing groups on the aromatic ring of the 2-bromoalkynylbenzene. The proposed mechanism likely involves the formation of a copper(I) thiolate species, which then participates in an intramolecular cyclization to afford the benzothiophene ring system. organic-chemistry.org

| Entry | 2-Bromoalkynylbenzene Substrate | Product | Yield (%) |

| 1 | 1-Bromo-2-(phenylethynyl)benzene | 2-Phenylbenzo[b]thiophene | 83 |

| 2 | 1-Bromo-2-(p-tolylethynyl)benzene | 2-(p-Tolyl)benzo[b]thiophene | 81 |

| 3 | 1-Bromo-2-((4-methoxyphenyl)ethynyl)benzene | 2-(4-Methoxyphenyl)benzo[b]thiophene | 79 |

| 4 | 1-Bromo-2-((4-chlorophenyl)ethynyl)benzene | 2-(4-Chlorophenyl)benzo[b]thiophene | 80 |

| 5 | 1-Bromo-2-(cyclohexylethynyl)benzene | 2-Cyclohexylbenzo[b]thiophene | 52 |

Table 1: Examples of 2-substituted benzo[b]thiophenes synthesized via CuI/TMEDA-catalyzed annulation of 2-bromoalkynylbenzenes with sodium sulfide. organic-chemistry.org

Utilization of Thiourea (B124793) as a Dihydrosulfide Surrogate in Domino Reactions

Thiourea has been effectively employed as a dihydrosulfide surrogate in domino reactions to construct benzothiophene scaffolds. This strategy is particularly useful as it avoids the handling of gaseous and toxic hydrogen sulfide. In these domino reactions, an ortho-haloaryl precursor can react with thiourea in a sequence of C-S bond formation, cross-coupling, and cyclization steps to yield the benzothiophene product. nih.gov This approach is part of a broader strategy in which various inorganic sulfur sources are reacted with ortho-halo alkynyl benzenes to synthesize benzothiophenes. nih.gov

Synthesis from o-Halovinylbenzenes and Potassium Sulfide

A transition-metal-free approach for the synthesis of 2-substituted benzo[b]thiophenes has been developed using readily available o-halovinylbenzenes and potassium sulfide (K₂S). This method proceeds via a direct SNAr-type reaction, followed by cyclization and a dehydrogenation process. The reaction is typically carried out in a polar aprotic solvent like DMF at elevated temperatures. The reactivity of the halogen substituent follows the order F > Cl > Br > I, with fluoro-substituted styrenes providing the highest yields. The reaction is enhanced by the presence of electron-deficient groups on the vinylbenzene, while electron-rich groups tend to hinder it. This method demonstrates good functional group tolerance, including for heterocyclic substituents.

| Entry | o-Halovinylbenzene Substrate | Product | Yield (%) |

| 1 | (E)-1-(2-Fluorostyryl)-4-methoxybenzene | 2-(4-Methoxyphenyl)benzo[b]thiophene | 85 |

| 2 | (E)-1-Chloro-4-(2-(2-fluorostyryl)phenyl)benzene | 2-(4-Chlorophenyl)benzo[b]thiophene | 92 |

| 3 | (E)-2-(2-Fluorostyryl)pyridine | 2-(Pyridin-2-yl)benzo[b]thiophene | 83 |

Table 2: Representative examples of 2-substituted benzo[b]thiophenes synthesized from o-halovinylbenzenes and potassium sulfide.

Photocatalytic Radical Annulation Approaches

Visible-light photocatalysis has emerged as a powerful and green method for the synthesis of benzothiophenes. One such approach involves the photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes. This reaction is typically catalyzed by an organic dye, such as eosin (B541160) Y, under irradiation with green light at ambient temperature. The reaction proceeds regioselectively to afford substituted benzothiophenes.

The proposed mechanism initiates with a single-electron transfer from the excited state of the photocatalyst to the diazonium salt, which generates an aryl radical. This radical then adds to the alkyne, and the resulting vinyl radical undergoes an intramolecular homolytic substitution at the sulfur atom to form the benzothiophene ring. This method is compatible with a range of substituted diazonium salts and alkynes.

Table 3: Examples of substituted benzothiophenes synthesized via visible-light photocatalytic radical annulation.

Tandem Base-Mediated Condensation and Intramolecular C-S Bond Formation

A novel and efficient synthesis of 2,3-disubstituted benzothiophenes involves a tandem base-mediated condensation of o-iodoarylacetonitriles, acetates, or ketones with (hetero)aryldithioesters, followed by an intramolecular C-S bond formation. nih.gov This domino reaction allows for the construction of a diverse range of benzothiophenes and heterofused thiophenes in excellent yields. nih.gov The reaction is typically promoted by a base and proceeds through a sequence of condensation and cyclization to build the thiophene ring fused to the initial aromatic system.

Table 4: Synthesis of 2,3-disubstituted benzothiophenes via tandem base-mediated condensation and intramolecular C-S bond formation. nih.gov

Sequential Ullmann-Type C-S Bond Coupling and Wittig Reaction

The synthesis of the target molecule, this compound, can be envisioned through a sequential process that first constructs the benzothiophene core, followed by the introduction of the 2-nitroethenyl group. A plausible route involves the formation of benzothiophene-2-carbaldehyde, which can then undergo a Wittig-type reaction.

The initial benzothiophene framework can be synthesized via various methods, including those involving an Ullmann-type C-S bond coupling. The Ullmann reaction and its variations are classic methods for forming carbon-heteroatom bonds, typically using a copper catalyst to couple an aryl halide with a nucleophile. organic-chemistry.orgwikipedia.org For instance, an appropriately substituted o-halothiophenol derivative could undergo an intramolecular Ullmann condensation to form the benzothiophene ring.

Once benzothiophene-2-carbaldehyde is obtained, the 2-nitroethenyl side chain can be introduced via a condensation reaction with nitromethane. This transformation is a variation of the Henry reaction (nitro-aldol reaction), which, when followed by dehydration, yields the nitroalkene. This step is analogous to the Wittig reaction, where an aldehyde is converted to an alkene. The reaction between benzothiophene-2-carbaldehyde and nitromethane in the presence of a base would yield the corresponding nitroalkene product, this compound.

Iodine-Catalyzed Cascade Reactions of Substituted Thiophenols with Alkynes

A metal-free and environmentally friendly method for synthesizing benzothiophene derivatives involves an iodine-catalyzed cascade reaction of substituted thiophenols with alkynes. thieme-connect.comthieme-connect.de This protocol is performed under solvent-free conditions, using molecular iodine as the catalyst. The reaction proceeds to give moderate to excellent yields of the corresponding benzothiophene products. thieme-connect.com

The general procedure involves heating a mixture of the substituted thiophenol, the alkyne, iodine, and an oxidant like di-tert-butyl peroxide (DTBP). thieme-connect.com This method represents an efficient, economical, and green approach to a variety of benzothiophenes. thieme-connect.com

Table 5: Examples of substituted benzothiophenes synthesized via iodine-catalyzed cascade reactions of thiophenols and alkynes. thieme-connect.com

Electrophilic Cyclization with o-Alkynyl Thioanisoles

A significant and direct method for constructing the benzo[b]thiophene core is through the electrophilic cyclization of o-alkynyl thioanisoles. nih.gov This strategy has been refined to produce 2,3-disubstituted benzo[b]thiophenes with high efficiency. nih.gov One notable advancement involves the use of a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt as the electrophile. nih.govorganic-chemistry.org This method is advantageous as it proceeds under moderate reaction conditions and at ambient temperature, tolerating a wide range of functional groups. nih.govorganic-chemistry.org The reaction furnishes the desired cyclized products in excellent yields and introduces a valuable thiomethyl group at the 3-position of the benzothiophene ring. nih.govnih.gov

The scope of this reaction is broad, with various aryl-, vinyl-, and alkyl-substituted terminal acetylenes undergoing the coupling and cyclization process successfully. acs.org The choice of electrophile can be varied to introduce different functionalities at the 3-position. Common electrophiles include iodine (I₂), bromine (Br₂), N-bromosuccinimide (NBS), p-nitrobenzenesulfenyl chloride (p-O₂NC₆H₄SCl), and phenylselenyl chloride (PhSeCl). acs.org For instance, using I₂ or Br₂ as the electrophilic reagent leads to the formation of C-3 halogenated benzothiophenes. acs.org Even (trimethylsilyl)acetylene can be used, leading to 2-(trimethylsilyl)benzo[b]thiophenes, although reaction with Br₂ results in the formation of 2,3-dibromobenzo[b]thiophene. acs.org

The proposed mechanism involves the initial attack of the alkyne on the electrophilic sulfur species, followed by cyclization. organic-chemistry.org In the case of dimethyl(thiodimethyl)sulfonium tetrafluoroborate, this is followed by demethylation to yield the final product. organic-chemistry.org This approach represents a significant improvement over past methods that utilized electrophiles like ICl, NIS, PhSCl, and PhSeBr. nih.gov

Table 1: Electrophilic Cyclization of o-Alkynyl Thioanisoles

| Starting Material | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| o-(Phenylethynyl)thioanisole | I₂ | 3-Iodo-2-phenylbenzo[b]thiophene | 98 | acs.org |

| o-(Phenylethynyl)thioanisole | Br₂ | 3-Bromo-2-phenylbenzo[b]thiophene | 98 | acs.org |

| o-(Phenylethynyl)thioanisole | NBS | 3-Bromo-2-phenylbenzo[b]thiophene | 96 | acs.org |

| o-(Phenylethynyl)thioanisole | p-O₂NC₆H₄SCl | 3-(p-Nitrophenylthio)-2-phenylbenzo[b]thiophene | 98 | acs.org |

| o-(Phenylethynyl)thioanisole | PhSeCl | 3-(Phenylseleno)-2-phenylbenzo[b]thiophene | 99 | acs.org |

| o-((Trimethylsilyl)ethynyl)thioanisole | I₂ | 3-Iodo-2-(trimethylsilyl)benzo[b]thiophene | 98 | acs.org |

| Various o-alkynyl thioanisoles | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-Disubstituted benzo[b]thiophenes | Excellent | nih.govorganic-chemistry.org |

Iridium-Catalyzed Hydrogen Transfer Methodologies

Iridium catalysis offers a powerful and increasingly green alternative for the synthesis of heterocyclic compounds, including benzothiophenes. organic-chemistry.org An efficient method utilizes an iridium-catalyzed hydrogen transfer reaction, which, in the presence of a co-oxidant like p-benzoquinone, allows for the synthesis of a variety of substituted benzofurans, benzothiophenes, and indoles from the corresponding substituted benzylic alcohols. organic-chemistry.orgacs.orgnih.gov This process involves the oxidation of the benzylic alcohol followed by cyclization. organic-chemistry.org

The reaction is typically catalyzed by [IrCp*Cl₂]₂ and has been shown to be effective for producing benzothiophenes with efficiencies ranging from 40–86%. organic-chemistry.org This methodology is valued for its chemoselectivity and its ability to avoid the use of heavy metal oxidants, positioning it as a more environmentally benign approach. organic-chemistry.org The reaction conditions are generally optimized at 110°C in a solvent such as 1,4-dioxane (B91453) with a base like cesium carbonate (Cs₂CO₃) over a 20-hour period. organic-chemistry.org Furthermore, iridium-catalyzed asymmetric hydrogenation of substituted benzothiophene 1,1-dioxides has been developed, providing access to highly enantiomerically enriched sulfones, which are valuable precursors in medicinal chemistry. americanelements.com

Table 2: Iridium-Catalyzed Synthesis of Benzothiophenes

| Catalyst | Co-oxidant | Substrate | Product | Efficiency (%) | Reference |

|---|---|---|---|---|---|

| [IrCp*Cl₂]₂ | p-Benzoquinone | Substituted benzylic alcohols | Substituted benzothiophenes | 40-86 | organic-chemistry.org |

α-C-H Functionalization using Copper Catalysis

Copper-catalyzed reactions represent a versatile and economical approach for the synthesis of benzothiophene derivatives. One such strategy involves the α-C-H functionalization of suitable precursors. For instance, an efficient synthesis of 2-acylbenzo[b]thiophenes can be achieved from readily accessible 2-iodochalcones using copper(II) acetate (Cu(OAc)₂) as the catalyst and a xanthate as the sulfur source. organic-chemistry.org This reaction proceeds through an in situ incorporation of sulfur followed by a copper-catalyzed cyclization. organic-chemistry.org The method is also effective for less reactive 2-bromochalcones, which yield the corresponding 2-acylbenzothiophenes in good yields. organic-chemistry.org

Another copper-catalyzed approach for synthesizing benzo[b]thiophene derivatives utilizes thiocarboxylic acids as a sulfur source. acs.org In this method, (2-iodobenzyl)triphenylphosphonium bromide reacts with thiocarboxylic acids in the presence of copper(I) iodide (CuI), 1,10-phenanthroline, and tripropylamine (B89841) (n-Pr₃N) as a base. acs.org The reaction proceeds via a sequence of an Ullmann-type C–S bond coupling and a subsequent Wittig reaction to afford the benzothiophene derivatives in good yields. acs.org

Green Synthesis via Electrochemical Methods

Electrochemical synthesis is emerging as a powerful and environmentally friendly tool for the construction of complex organic molecules, including benzothiophenes. xmu.edu.cn These methods often operate under mild, oxidant- and catalyst-free conditions, reducing waste and avoiding the use of toxic reagents. organic-chemistry.org

One such approach involves the paired electrolysis of o-methylthio-diazonium salts with alkynes to produce 2-aryl benzothiophenes. xmu.edu.cnxmu.edu.cn This reaction is typically carried out in an undivided cell with a graphite (B72142) felt anode and a nickel plate cathode, using a supporting electrolyte like tetra-n-butylammonium tetrafluoroborate (n-Bu₄NBF₄) in a solvent such as dimethyl sulfoxide (B87167) (DMSO). xmu.edu.cn The proposed mechanism involves the electrochemical reduction of the diazonium salt at the cathode to generate an aryl radical, which then adds to the alkyne. xmu.edu.cnxmu.edu.cn Subsequent intramolecular cyclization and anodic oxidation, followed by demethylation, yield the target product. xmu.edu.cnxmu.edu.cn This method has been successfully applied to both alkyl and aryl acetylenes. xmu.edu.cn

Another green electrochemical method facilitates the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates. organic-chemistry.org This process also proceeds under oxidant- and catalyst-free conditions and is believed to follow a tandem radical addition-cyclization pathway. organic-chemistry.org Furthermore, the electrochemical synthesis of benzothiophene-1,1-dioxides has been achieved through the reaction of sulfonhydrazides with internal alkynes at room temperature in an undivided cell using constant current electrolysis. rsc.org A continuous-flow electrochemical system has also been developed for the synthesis of C-3 halogenated benzothiophenes from 2-alkynylthioanisoles and potassium halides, offering an efficient and selective transition-metal- and oxidant-free alternative. acs.org

Table 3: Electrochemical Synthesis of Benzothiophene Derivatives

| Method | Substrates | Key Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Paired Electrolysis | 2-Methylthiobenzendiazonium salt, 4-Methylbenzene ethyne | Graphite anode, Ni cathode, n-Bu₄NBF₄, DMSO | 2-(p-Tolyl)-benzo[b]thiophene | 89 | xmu.edu.cnxmu.edu.cn |

| Radical Annulation | 2-Alkynylthioanisoles, Sodium sulfinates | Oxidant- and catalyst-free | C-3-Sulfonated benzothiophenes | Good | organic-chemistry.org |

| Spirocyclization | Sulfonhydrazides, Internal alkynes | Graphite felt anode, constant current | Benzothiophene-1,1-dioxides | - | rsc.org |

| Continuous-Flow Electrolysis | 2-Alkynylanisoles, Potassium halide | Carbon anode, Platinum cathode, constant current | C-3 Halogenated benzothiophenes | Moderate to good | acs.org |

Gewald Aminothiophene Synthesis and its Relevance to Thiophene Derivatization

The Gewald aminothiophene synthesis is a well-established and versatile multicomponent reaction for the preparation of polysubstituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The versatility of this reaction stems from the ready availability of the starting materials and the generally mild reaction conditions. researchgate.netarkat-usa.org

The reaction mechanism is initiated by a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgarkat-usa.org The exact mechanism of the subsequent addition of sulfur is not fully elucidated but is thought to proceed through an intermediate which then cyclizes and tautomerizes to yield the final 2-aminothiophene product. wikipedia.org The Gewald reaction is highly valuable for creating a diverse library of thiophene derivatives, as the substituents on the thiophene ring can be easily varied by changing the starting ketone/aldehyde and α-cyanoester. arkat-usa.org These resulting 2-aminothiophenes are important building blocks for the synthesis of more complex condensed heterocyclic systems, such as thieno[2,3-d]pyrimidines. researchgate.net Modifications to the Gewald reaction, such as using microwave irradiation or solid-supported synthesis, have been developed to improve reaction times and yields. wikipedia.orgarkat-usa.org

Fiesselmann Thiophene Synthesis Mechanisms

The Fiesselmann thiophene synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base. wikipedia.org This reaction, developed by Hans Fiesselmann, is a powerful tool for constructing functionalized thiophenes. wikipedia.org

The mechanism begins with the deprotonation of the thioglycolic acid ester, which then undergoes a Michael addition to the triple bond of the alkyne. wikipedia.orgresearchgate.net A subsequent intramolecular cyclization occurs, followed by the elimination of an alcoholate to form a ketone. wikipedia.org A final elimination of a thioglycolic acid ester moiety results in an α,β-unsaturated ketone, which then tautomerizes to the more stable 3-hydroxythiophene product. wikipedia.org Variations of the Fiesselmann synthesis have been developed, for example, using a cyclic β-ketoester and thioglycolic acid. wikipedia.org If the substrate contains a nitrile group instead of an ester, the reaction yields 3-aminothiophenes. wikipedia.org This synthesis has found applications in the preparation of various biologically active molecules, including kinase inhibitors. wikipedia.org

Strategic Derivatization and Functionalization of the Benzothiophene Core

The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, and the ability to strategically derivatize and functionalize this core is of paramount importance. A variety of methods have been developed to introduce diverse functional groups at different positions of the benzothiophene ring.

Three-component domino reactions have emerged as an efficient strategy for the synthesis of complex benzothiophene-fused heterocycles. researchgate.net For instance, a catalyst-free, three-component reaction of thioisatins, bromoacetophenones, and tryptamine (B22526) or its derivatives can selectively produce benzothiophene-fused polycyclic systems or eight-membered N-heterocycles. researchgate.net The selectivity of this reaction is controlled by the choice of the tryptamine-related component. researchgate.net Such multicomponent strategies are highly attractive due to their atom economy and the complexity they can generate in a single synthetic operation. researchgate.net These methods provide access to C2 and C3-substituted benzothiophene derivatives which are prevalent in biologically active molecules. researchgate.net

Regioselective C2-Functionalizations

The C2 position of the benzothiophene ring is particularly amenable to functionalization due to the higher acidity of the C2-proton. nih.gov This allows for regioselective deprotonation followed by reaction with an electrophile. researchgate.net

One of the most direct routes to C2-functionalized benzothiophenes involves metalation. Treatment of benzothiophene with a strong base like butyllithium (B86547) (BuLi) preferentially deprotonates the C2 position, generating a 2-lithiobenzothiophene intermediate. researchgate.net This nucleophilic species can then be reacted with various electrophiles to introduce a wide range of substituents at the C2 position. For instance, reaction with N,N-dimethylformamide (DMF) would yield 2-formylbenzothiophene, the direct precursor to this compound. researchgate.net

Palladium-catalyzed cross-coupling reactions are also powerful tools for C2-functionalization. For example, the direct arylation of benzo[b]thiophene 1,1-dioxides with arylboronic acids has been shown to occur selectively at the C2 position. acs.org While this applies to the sulfone derivative, it highlights the potential for catalytic C-H activation strategies at the C2 position.

Another approach involves the use of benzothiophene S-oxides, which can be activated for C2-alkylation using allyl and propargyl silanes. researchgate.net This demonstrates the versatility of activating the benzothiophene core through sulfur oxidation to direct functionalization to specific positions.

These methods provide reliable pathways to introduce various functional groups at the C2 position, including the formyl group necessary for the synthesis of this compound.

Regioselective C3-Functionalizations via Interrupted Pummerer Reactions

While C2 functionalization is often straightforward, achieving regioselective functionalization at the C3 position of the benzothiophene ring is significantly more challenging due to competing reactions at the more reactive C2 position. doaj.orgnih.govscilit.comresearchgate.net A powerful and elegant solution to this challenge is the use of an interrupted Pummerer reaction, which allows for the direct and highly regioselective introduction of substituents at the C3 position. le.ac.ukdoaj.orgnih.govscilit.comresearchgate.net This methodology utilizes readily accessible benzothiophene S-oxides as precursors. le.ac.ukdoaj.orgnih.govscilit.comresearchgate.net

The general mechanism involves the activation of the benzothiophene S-oxide, typically with an acid anhydride, to form a reactive sulfonium (B1226848) intermediate. This intermediate is then trapped by a nucleophile, leading to a cascade of rearrangements that ultimately delivers a substituent to the C3 position with high regioselectivity. researchgate.net This approach is notable for being metal-free and proceeding under mild conditions. doaj.orgnih.govscilit.comresearchgate.net The interrupted Pummerer reaction has been successfully employed for both C3-alkylation and C3-arylation of benzothiophenes. doaj.orgnih.govscilit.comresearchgate.net A benzothiophene S-oxide catalyst, generated in situ, has also been shown to mediate the oxidative coupling of 2-naphthols through a key interrupted Pummerer reaction step. nih.gov

The interrupted Pummerer reaction provides an effective pathway for the C3-alkylation of benzothiophenes. By employing appropriate silane (B1218182) coupling partners, a variety of alkyl groups can be introduced at the C3 position. nih.govscilit.comresearchgate.net This method has been shown to be compatible with a range of functional groups on the benzothiophene ring. nih.gov For example, C3-propargylation has been achieved with various substituted benzothiophene S-oxides, including those with bromo, cyano, ester, alkyl, and phenyl groups at the C2 position, as well as nitro, bromo, and aryl groups at the C5 position. nih.gov

In a mechanistically distinct but related approach, a gold-catalyzed reaction of alkynes with benzothiophene S-oxides provides a regioselective route to C3-alkylated benzothiophenes. bham.ac.uk This oxyarylation reaction works with both alkyl and aryl alkynes. bham.ac.uk

The following table summarizes some examples of C3-alkylation of benzothiophene derivatives.

| Starting Material | Reagent | Product | Yield (%) | Ref |

| 2-Methylbenzothiophene S-oxide | 1-Hexyne | 3-(1-Hexynyl)-2-methylbenzothiophene | 68 | bham.ac.uk |

| Benzothiophene S-oxide | Propargyl silane | 3-Propargylbenzothiophene | N/A | researchgate.net |

N/A: Data not available in the provided search results.

Similar to alkylation, the interrupted Pummerer reaction enables the highly regioselective C3-arylation of benzothiophenes using phenol (B47542) coupling partners. le.ac.ukdoaj.orgnih.govscilit.comresearchgate.net This metal-free method provides a significant advantage over traditional transition metal-catalyzed C-H arylation, which often suffers from poor regioselectivity and requires harsh reaction conditions. researchgate.net The reaction tolerates a variety of substituents on both the benzothiophene and the phenol coupling partner. nih.gov

Another metal-free approach for C4 arylation of benzothiophenes involves their activation as S-oxides. nih.gov While this directs arylation to the C4 position, it further demonstrates the utility of sulfur oxidation in controlling the regioselectivity of C-H functionalization.

Insight into the factors controlling regioselectivity in aerobic oxidative C-H/C-H coupling has led to the development of methods for the C3-arylation of benzothiophenes, which are important for creating novel organic light-emitting diode (OLED) materials. acs.org

Below is a table showcasing examples of C3-arylation of benzothiophene derivatives.

| Starting Material | Reagent | Product | Yield (%) | Ref |

| Benzothiophene S-oxide | Phenol | 3-Phenylbenzothiophene | N/A | researchgate.net |

| 2-Substituted Benzothiophene S-oxides | Various Phenols | 3-Aryl-2-substituted-benzothiophenes | Good to excellent | nih.gov |

N/A: Data not available in the provided search results.

Electrophilic Substitution Reactions (Nitration, Formylation, Acetylation)

Electrophilic substitution reactions are fundamental for introducing functional groups onto the benzothiophene ring. researchgate.net The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the substituent already present on the ring. researchgate.netrsc.org

Nitration: The nitration of unsubstituted benzothiophene typically occurs at the 3-position. chemicalbook.com However, the nitration of substituted benzothiophenes can be more complex. For example, nitration of 3-acetylbenzothiophene can lead to substitution at all four available positions in the benzene (B151609) ring (4, 5, 6, and 7-positions) under certain conditions, with no substitution observed at the 2-position. rsc.org The specific isomer distribution is sensitive to the nitrating agent and reaction temperature. researchgate.netrsc.org For instance, lowering the reaction temperature can significantly increase the regioselectivity of nitration. researchgate.net Nitration of benzothiophene-2-carboxylic acid can result in a mixture of 3-, 4-, 6-, and 7-nitro derivatives, along with a small amount of 2-nitrobenzothiophene formed via ipso-substitution. rsc.org

Formylation: Vilsmeier-Haack formylation of benzothiophene provides a direct route to 3-formylbenzothiophene. However, as mentioned earlier, C2-formylation can be achieved through lithiation at the C2 position followed by quenching with DMF. researchgate.net

Acetylation: Acetylation of benzothiophene, another electrophilic substitution, also shows a preference for the 3-position under standard Friedel-Crafts conditions. Similar to nitration, the regioselectivity can be influenced by reaction conditions. researchgate.net

The following table provides a summary of electrophilic substitution reactions on benzothiophene.

| Reaction | Reagent(s) | Major Product(s) | Ref |

| Nitration | HNO₃/H₂SO₄ | 3-Nitrobenzothiophene | chemicalbook.com |

| Nitration of 3-acetylbenzothiophene | KNO₃/H₂SO₄ | 4-, 5-, 6-, and 7-Nitro-3-acetylbenzothiophenes | rsc.org |

| Formylation (Vilsmeier-Haack) | POCl₃/DMF | 3-Formylbenzothiophene | youtube.com |

| Acetylation (Friedel-Crafts) | Ac₂O/SnCl₄ | 3-Acetylbenzothiophene | youtube.com |

Metalation Reactions

Metalation is a powerful strategy for the regioselective functionalization of the benzothiophene ring system. researchgate.net The most common approach involves the use of organolithium reagents to deprotonate the most acidic proton, which is typically at the C2 position. nih.govresearchgate.net

Treatment of benzothiophene with butyllithium (BuLi) at low temperatures selectively generates 2-lithiobenzothiophene. researchgate.net This versatile intermediate can then be trapped with a wide array of electrophiles to introduce various functionalities at the C2 position. For example, reaction with carbon dioxide (CO₂) followed by an acidic workup yields benzothiophene-2-carboxylic acid. researchgate.net As previously discussed, reaction with DMF provides 2-formylbenzothiophene. researchgate.net

The use of "superbasic" mixtures, such as butyllithium with potassium tert-butoxide, can lead to different or more extensive metalation patterns. researchgate.net For instance, the metalation of (methylthio)anilines with such superbases can result in disubstitution. researchgate.net While not directly on the benzothiophene core, this illustrates the tunability of metalation reactions.

Directed ortho-metalation (DoM) is another valuable technique, particularly for the synthesis of substituted benzothiophenes. thieme-connect.com In this approach, a directing group on the benzene ring guides the metalation to the adjacent ortho position. This allows for the synthesis of otherwise difficult-to-access substitution patterns, such as 7-oxygen-functionalized benzothiophenes. thieme-connect.com

Iridium-catalyzed C-H borylation represents a modern approach to metalation, allowing for the regioselective introduction of boryl groups, which are versatile handles for further functionalization through cross-coupling reactions. acs.org

Sulfur Oxidation of Benzothiophene Derivatives to S-Oxides and Sulfones

The oxidation of the sulfur atom in the benzothiophene ring to form the corresponding S-oxide (sulfoxide) or S,S-dioxide (sulfone) is a significant transformation that not only modifies the electronic properties of the molecule but also opens up new avenues for functionalization. researchgate.netnih.govsemanticscholar.orgnih.govresearchgate.netekb.eg

Synthesis of Benzothiophene S-oxides: The controlled oxidation of benzothiophenes to their S-oxides can be achieved using various oxidizing agents. A common method involves the use of hydrogen peroxide in the presence of an acid like trifluoroacetic acid. semanticscholar.org The acid is believed to activate the peroxide and complex with the resulting sulfoxide, preventing over-oxidation to the sulfone. semanticscholar.org As discussed in section 2.3.2, these S-oxides are valuable intermediates for regioselective C3-functionalization via the interrupted Pummerer reaction. doaj.orgnih.govscilit.comresearchgate.net

Synthesis of Benzothiophene Sulfones: Further oxidation of the benzothiophene or its S-oxide yields the corresponding sulfone. A variety of oxidizing systems can be employed for this purpose. A facile and clean method utilizes an aqueous solution of hydrogen peroxide and phosphorus pentoxide (P₂O₅). researchgate.net This system is effective for the oxidation of electron-poor benzothiophenes to their sulfones. researchgate.net Other reagents like ferrate(VI) have also been shown to effectively oxidize benzothiophene and its derivatives to their sulfones. nih.gov The oxidation of dibenzothiophene (B1670422) to its sulfone can even be achieved using silica (B1680970) gel without an external oxidizing agent under certain conditions. researchgate.net

The reactivity of the benzothiophene ring is significantly altered upon oxidation. For example, benzothiophene sulfoxides can undergo Michael-type nucleophilic addition, providing a two-step method for the functionalization of 2-acyl-benzothiophene derivatives. researchgate.net The resulting sulfones are also useful synthons for various chemical transformations. researchgate.net

The following table summarizes some methods for the sulfur oxidation of benzothiophene derivatives.

| Starting Material | Oxidizing Agent | Product | Ref |

| Benzothiophene | H₂O₂/TFA | Benzothiophene S-oxide | semanticscholar.org |

| Electron-poor Benzothiophenes | H₂O₂/P₂O₅ | Benzothiophene Sulfones | researchgate.net |

| Benzothiophene | Ferrate(VI) | Benzothiophene Sulfone | nih.gov |

| Dibenzothiophene | Silica Gel | Dibenzothiophene Sulfone | researchgate.net |

Functional Group Transformations and Derivatization for Analytical Purposes

The quantitative analysis of this compound and related benzothiophene frameworks in various matrices often necessitates derivatization to enhance their detectability by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection, or Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization strategies typically focus on transforming the inherent functional groups of the target molecule into moieties with improved chromatographic properties or stronger detector responses.

For this compound, the primary sites for functional group transformation are the nitro group and the ethenyl (vinyl) double bond. These transformations aim to introduce chromophores, fluorophores, or electrochemically active groups to improve sensitivity and selectivity of detection.

A key strategy for the derivatization of this compound involves the reduction of the nitro group to a primary amine. This transformation is significant because the resulting amino group is highly reactive and can be readily coupled with a variety of derivatizing agents. The product of this reduction is 2-(1-benzothiophen-2-yl)ethanamine.

The reduction of the nitroalkene can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction with agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or iron in acidic media. The choice of reducing agent is critical to selectively reduce the nitro group without affecting the benzothiophene ring or the double bond, although in many cases the double bond is also reduced.

Once the primary amine, 2-(1-benzothiophen-2-yl)ethanamine, is formed, it can be derivatized using a wide array of reagents to enhance its analytical detectability. The selection of the derivatizing agent depends on the analytical technique to be employed.

For HPLC with UV-Vis detection, reagents that introduce a highly conjugated system are preferred to increase the molar absorptivity at a specific wavelength. For fluorescence detection, which generally offers higher sensitivity, reagents that form highly fluorescent derivatives are chosen. For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of the analyte.

The following table summarizes various derivatization reactions that can be applied to the amino derivative of this compound for analytical purposes.

| Derivatizing Agent | Target Functional Group | Resulting Derivative | Analytical Technique | Principle of Enhanced Detection |

|---|---|---|---|---|

| Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | Primary Amine | Sulfonamide | HPLC-Fluorescence/UV | Introduction of a highly fluorescent dansyl group. |

| Fluorescamine | Primary Amine | Pyrrolinone | HPLC-Fluorescence | Reacts with primary amines to form a fluorescent product. The reagent itself is non-fluorescent. |

| o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) | Primary Amine | Isoindole | HPLC-Fluorescence/UV | Forms a highly fluorescent isoindole derivative. |

| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Primary Amine | Carbamate | HPLC-Fluorescence/UV | Attaches a strongly UV-absorbing and fluorescent fluorenylmethoxycarbonyl group. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Primary Amine | Trimethylsilyl (TMS) derivative | GC-MS | Increases volatility and thermal stability for gas chromatography. |

| Pentafluorobenzoyl Chloride | Primary Amine | Amide | GC-ECD/MS | Introduces an electrophoric group for sensitive detection by Electron Capture Detector (ECD) and provides a characteristic mass spectrum. |

The derivatization reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization, minimizing the formation of by-products. The stability of the resulting derivative is also a crucial factor for accurate and reliable quantification.

While the reduction of the nitro group is a primary strategy, other functional group transformations can also be explored. For instance, the double bond of the nitroethenyl group could potentially undergo addition reactions. However, the reactivity of this double bond is influenced by the strong electron-withdrawing nature of the nitro group.

Reaction Mechanisms Governed by the Nitroethenyl Moiety

The nitroethenyl group is the primary driver of the molecule's participation in several key cycloaddition and vinylogous reactions. Its electron-poor nature makes it an excellent partner in reactions with electron-rich species.

Inverse Electron-Demand [4+2] Cycloaddition Reactions

In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. However, in the inverse electron-demand Diels-Alder (IEDDA or DAINV) reaction, this electronic requirement is reversed, involving an electron-poor diene and an electron-rich dienophile. wikipedia.orgnih.gov The nitroethenyl group in this compound makes it a highly electron-poor dienophile, analogous to other nitroalkenes, which readily participate in cycloaddition reactions. nih.gov These reactions are significant for the synthesis of highly functionalized heterocyclic and carbocyclic systems. sigmaaldrich.comnih.gov

The mechanism involves the interaction of the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile with the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene (or, in this context, the nitroalkene dienophile). wikipedia.org For instance, electron-deficient heterocyclic azadienes like 1,2,4,5-tetrazines are classic components in IEDDA reactions, reacting with electron-rich alkenes. nih.gov Similarly, the electron-deficient double bond in this compound is expected to react with electron-rich dienes such as enamines or vinyl ethers. Diels-Alder reactions of enaminothiones with nitroalkenes, for example, have been shown to produce dihydrothiopyrans with high stereospecificity. capes.gov.br

Table 1: Representative Inverse Electron-Demand Diels-Alder Reactions with Nitroalkene Analogs

| Diene/Dipole | Nitroalkene Dienophile | Product Type | Reference |

| Enaminothiones | Substituted Nitroalkenes | Dihydrothiopyrans | capes.gov.br |

| C,N-diarylnitryle imines | trans-β-nitrostyrene | Nitro-Δ2-pyrazolines | researchgate.net |

| Tethered Dienes | (E)-1-nitro-1,7,9-decatrienes | trans-fused Decalins | nih.gov |

[2+2] Cycloaddition Reactions Involving Electron-Poor Alkenes

The [2+2] cycloaddition is a powerful method for constructing four-membered rings. slideshare.netlibretexts.org Photochemical [2+2] cycloadditions, in particular, are effective for reacting electron-poor alkenes, such as β-nitrostyrenes, with other olefins. nih.govthieme-connect.com These reactions are typically initiated by irradiating the nitroalkene with visible light (e.g., λ > 380 nm), which promotes it to an excited state. nih.govthieme-connect.comyoutube.com

The reaction of β-nitrostyrenes with various olefins, promoted by visible light, proceeds efficiently to form substituted cyclobutanes. nih.govthieme-connect.com Mechanistic studies suggest the reaction proceeds through the formation of a 1,4-diradical as a key intermediate. nih.gov The reaction is often diastereoselective, with the major product typically having a trans configuration between the nitro and aryl groups on the resulting cyclobutane (B1203170) ring. nih.govthieme-connect.com Given the structural similarity, this compound is expected to undergo analogous [2+2] photocycloaddition reactions with electron-rich alkenes like indene (B144670) or 2,3-dimethyl-2-butene.

Table 2: Examples of Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes

| β-Nitrostyrene Derivative | Olefin | Solvent | Product Yield | Reference |

| trans-β-nitrostyrene | Indene | Dichloromethane | 87% | thieme-connect.com |

| 1-nitro-2-(p-tolyl)ethene | 2,3-dimethyl-2-butene | Dichloromethane | 54% | nih.gov |

| 1-nitro-2-(p-anisyl)ethene | 2,3-dimethyl-2-butene | Dichloromethane | 50% | nih.gov |

| 1-nitro-2-(thiophen-2-yl)ethene | 2,3-dimethyl-2-butene | Dichloromethane | 52% | nih.gov |

Vinylogous Transformations and Dienamine Intermediates

The concept of vinylogy describes the transmission of electronic effects through a conjugated system. In this compound, the nitro group's electron-withdrawing effect extends to the β-carbon of the ethenyl group, making it highly electrophilic and susceptible to nucleophilic attack. This is known as a vinylogous Michael addition.

Dienamine catalysis is a modern synthetic strategy that exploits this reactivity. rsc.orgnih.gov In this approach, a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a nucleophilic dienamine intermediate. This dienamine can then attack the electrophilic β-carbon of a nitroalkene. This sequence can initiate tandem reactions; for example, a formal [3+2] cycloaddition between 4-hydroxybut-2-enal and a nitroalkene can be achieved through a tandem Michael-Henry reaction cascade, catalyzed by a dienamine, to produce highly functionalized cyclopentanes. rsc.org This demonstrates how the nitroethenyl group can direct complex, multi-step transformations initiated by a vinylogous nucleophilic attack. rsc.org

Reaction Mechanisms of the Benzothiophene Heterocycle

While the nitroethenyl group is a hub of reactivity, the benzothiophene core can also participate in distinct transformations, including dearomative cycloadditions and catalyst-driven functionalizations.

Nucleophilic Addition and Subsequent Cyclization Pathways

The benzothiophene ring, particularly when substituted with an electron-withdrawing group like a nitro group, can act as an electrophile in dearomative cycloaddition reactions. nih.gov A prime example is the dearomative [3+2] 1,3-dipolar cycloaddition. Research has shown that 2-nitrobenzothiophene reacts efficiently with nonstabilized azomethine ylides (generated in situ) to form functionalized, fused tricyclic benzo nih.govacs.orgthieno[2,3-c]pyrrole frameworks. nih.gov

This reaction proceeds without a metal catalyst under mild conditions, affording the cycloadduct in high yield (91%) and with excellent diastereoselectivity. nih.gov The mechanism involves a nucleophilic attack by the azomethine ylide dipole onto the electron-deficient benzothiophene system, followed by cyclization to yield the final polycyclic product. This transformation highlights a pathway where the benzothiophene ring itself is the reactive partner, undergoing addition and subsequent ring formation. nih.gov

Table 3: Dearomative [3+2] Cycloaddition of Nitro-substituted Heterocycles

| Heterocycle | Dipole Source | Product | Yield | Reference |

| 2-Nitrobenzothiophene | N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl-amine | Fused tricyclic benzo nih.govacs.orgthieno[2,3-c]pyrrole | 91% | nih.gov |

| 3-Nitrobenzothiophene | N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl-amine | Fused tricyclic benzo nih.govacs.orgthieno[2,3-c]pyrrole | 90% | nih.gov |

| 2-Nitrobenzofuran | N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl-amine | Fused tricyclic benzo nih.govacs.orgfurano[2,3-c]pyrrole | 90% | nih.gov |

Role of Catalysts (e.g., Palladium, Copper, Iridium) in Mechanistic Progression

Transition metal catalysis provides a versatile platform for modifying the benzothiophene scaffold, enabling C-H functionalization, cross-coupling, and cyclization reactions that would otherwise be challenging.

Palladium: Palladium catalysts are widely used for the synthesis and functionalization of benzothiophenes. acs.orgrsc.orgacs.orgnih.govnih.govacs.org Pd(II)-catalyzed Sonogashira-type cross-coupling of 2-halothiophenols with terminal alkynes, followed by cyclization, provides a route to 2-substituted benzothiophenes. rsc.org Another powerful method is the direct C-H activation of the benzothiophene ring. For instance, a Pd(II)-catalyzed oxidative Heck reaction enables the C2-selective alkenylation of benzo[b]thiophene 1,1-dioxides. acs.org Furthermore, palladium catalysis can achieve the synthesis of dibenzothiophene derivatives through the cleavage and coupling of C-S and C-H bonds. nih.gov

Copper: Copper catalysts are effective for constructing the benzothiophene ring, primarily through C-S bond formation. acs.orgrsc.org Domino reactions catalyzed by copper can produce multi-substituted benzothiophenes from 2-iodophenyl ketones using xanthate as a sulfur source. rsc.org An efficient approach using CuI facilitates the reaction between (2-iodobenzyl)triphenylphosphonium bromide and thiocarboxylic acids to yield benzothiophenes via a sequence of Ullmann-type C-S coupling and Wittig condensation. acs.org

Iridium: Iridium catalysts are particularly notable for their ability to mediate C-H activation and asymmetric transformations on the benzothiophene core. nih.govnih.govdiva-portal.orgrsc.org Carboxylate-directed, iridium-catalyzed ortho C-H methylation allows for the selective functionalization of benzoic acids, a principle applicable to analogous heterocyclic systems. nih.govdiva-portal.org In the realm of asymmetric catalysis, iridium complexes with chiral ligands have been successfully employed for the highly enantioselective hydrogenation of substituted benzothiophene 1,1-dioxides, producing chiral sulfones that are valuable synthetic intermediates. nih.gov Iridium complexes are also studied as models for understanding how thiophenes bind to hydrodesulfurization (HDS) catalysts. acs.org

Radical Addition-Cyclization Pathways

Radical additions to nitroalkenes are a powerful tool for carbon-carbon bond formation. In systems analogous to this compound, radical reactions can proceed through various mechanisms. A common approach involves the use of a radical initiator, such as AIBN (azobisisobutyronitrile), which can trigger fragmentation at relatively low temperatures, often around 40°C, without the need for UV light. youtube.com The addition of a radical species to the nitroethenyl moiety is expected to occur at the β-position, generating a more stable radical intermediate at the α-position, which is stabilized by the adjacent nitro group.

In related systems, such as the hydroacylation of Michael acceptors, photo-promoted radical addition reactions have been shown to proceed smoothly, yielding products in moderate to good yields. nih.gov The reaction between quinoxaline-2-ones and benzothiazolines, for instance, was confirmed to involve a key radical species, as the addition of the radical scavenger TEMPO completely shut down the reaction. nih.gov A plausible pathway for this compound would involve the formation of a radical anion intermediate, particularly in electrochemical reactions, similar to what has been studied for β-nitrostyrene. researchgate.net This intermediate could then undergo further reactions, including cyclization.

The success of radical addition-cyclization reactions often depends on the rate of chain transfer. In studies on terpenes like pin-2-ene, the addition of thiols resulted in 1,2-addition to the double bond, whereas the addition of carbon tetrachloride led to ring-opened products. rsc.org This suggests that the nature of the radical reagent is crucial in determining the reaction outcome. For this compound, a tandem radical addition-cyclization pathway is a feasible route for constructing more complex heterocyclic systems. organic-chemistry.org

Concerted vs. Stepwise Mechanisms in Cycloaddition Reactions

Cycloaddition reactions are fundamental in synthesis, providing access to cyclic structures with high stereocontrol. libretexts.org These reactions can proceed through either a concerted mechanism, where all bonds are formed in a single transition state, or a stepwise mechanism involving discrete intermediates. libretexts.org The choice of pathway is often dictated by the nature of the reactants and the reaction conditions (thermal vs. photochemical). youtube.com

For nitro-substituted aromatic systems like nitrobenzothiophenes, [3+2] cycloadditions with 1,3-dipoles such as azomethine ylides have been shown to be highly effective. nih.govrsc.org While 1,3-dipolar cycloadditions are often considered concerted, a stepwise pathway involving a zwitterionic or diradical intermediate is also possible. nih.govrsc.org

In the case of photochemical [2+2] cycloadditions involving enones and alkenes, the reaction is known to proceed through a stepwise mechanism. wikipedia.org The process begins with the photoexcitation of the enone to a triplet state, which then forms an exciplex with the alkene. wikipedia.org This is followed by the formation of a triplet diradical intermediate, which, after spin inversion, closes to form the cyclobutane ring. wikipedia.org Given the conjugated, enone-like nature of the nitroethenyl group in this compound, a similar stepwise, radical-mediated mechanism could be anticipated in its photocycloaddition reactions.

The table below summarizes the general characteristics of concerted and stepwise cycloaddition pathways.

| Mechanism Type | Key Characteristics | Intermediates | Stereochemistry | Example Reaction Type |

| Concerted | Bonds form simultaneously in a single transition state. | None | Often highly stereospecific (e.g., follows Woodward-Hoffmann rules). | Diels-Alder Reaction |

| Stepwise | Bonds form sequentially. | Zwitterionic or diradical intermediates are formed. | Can lead to a loss of stereochemistry if the intermediate has a sufficient lifetime. | Photochemical [2+2] Enone-Alkene Cycloaddition |

Investigation of Stereochemical Outcomes in Synthetic Reactions

The stereochemical outcome of a reaction is critical for its synthetic utility. In the context of this compound and its analogs, cycloaddition reactions have been shown to proceed with high levels of stereocontrol. A notable example is the dearomative [3+2] cycloaddition of 3-nitrobenzothiophenes and 2-nitrobenzothiophenes with nonstabilized azomethine ylides. nih.govrsc.org These reactions consistently yield fused tricyclic products with high diastereoselectivity. nih.govrsc.org

The reaction of 3-nitrobenzothiophene with the azomethine ylide generated from N-(methoxymethyl)-N-(trimethylsilyl-methyl)-benzyl-amine proceeded smoothly to give the corresponding cycloadduct in 90% yield and with a high diastereomeric ratio (dr > 20:1). nih.gov The relative configuration of the products was unambiguously confirmed by X-ray crystallography, highlighting the predictable nature of the stereochemical outcome. nih.gov This high degree of stereocontrol is a common feature in many cycloaddition reactions and is often influenced by the specific geometry of the transition state. youtube.comresearchgate.net

The following table presents the stereochemical outcomes observed in the dearomative [3+2] cycloaddition of various nitrobenzothiophenes.

| Nitrobenzothiophene Substrate | Product | Yield | Diastereomeric Ratio (dr) |

| 3-Nitrobenzothiophene | Fused Benzo organic-chemistry.orgyoutube.comthieno[2,3-c]pyrrole | 90% | >20:1 |

| 2-Nitrobenzothiophene | Fused Benzo organic-chemistry.orgyoutube.comthieno[2,3-c]pyrrole | 91% | >20:1 |

| 2-Nitrobenzofuran (analog) | Fused Benzo organic-chemistry.orgyoutube.comfuro[2,3-c]pyrrole | 90% | >20:1 |

| (Data sourced from a study on dearomative cycloaddition reactions of nitrobenzothiophenes). nih.gov |

Analysis of Regioselectivity in Bond Formation and Functionalization

Regioselectivity describes the preference for bond formation at one position over another. libretexts.org In the reactions of this compound analogs, the electronic properties of the molecule strongly direct the regiochemical outcome. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic or cycloaddition reactions at specific sites.

In the dearomative [3+2] cycloaddition of nitrobenzothiophenes, the reaction occurs with complete regioselectivity. nih.govrsc.org For 3-nitrobenzothiophene, the cycloaddition takes place across the C2-C3 bond of the thiophene ring. nih.gov Similarly, for 2-nitrobenzothiophene, the reaction involves the C2-C3 bond, leading to the formation of the corresponding fused pyrrole (B145914) ring system. nih.gov This regioselectivity is driven by the activation of this specific double bond by the adjacent nitro group, making it highly susceptible to reaction with the azomethine ylide.

The regiochemistry of photocycloadditions is also governed by electronic and steric factors. wikipedia.org In the excited state, the polarity of enone-type systems is often reversed, with the β-carbon becoming partially negative. wikipedia.org This reversal of polarity influences the orientation of the reacting partner in the transition state, thereby controlling the regioselectivity of the initial bond formation. wikipedia.org

The table below outlines the regioselective outcomes for the cycloaddition reactions of 2- and 3-nitrobenzothiophene.

| Reactant | Position of Nitro Group | Regioselective Outcome of [3+2] Cycloaddition |

| Nitrobenzothiophene | 3-position | Cycloaddition occurs across the C2-C3 bond. |

| Nitrobenzothiophene | 2-position | Cycloaddition occurs across the C2-C3 bond. |

| (Based on findings from the dearomative cycloaddition of nitrobenzothiophenes). nih.gov |

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive review of scientific literature and chemical databases reveals a significant lack of detailed experimental data for the compound this compound. While the synthesis of this compound can be theoretically achieved through the Knoevenagel condensation of benzo[b]thiophene-2-carbaldehyde with nitromethane, published research containing its specific advanced spectroscopic characterization is not readily accessible.

Extensive searches for empirical data—including Nuclear Magnetic Resonance (NMR) and various forms of vibrational and electronic spectroscopy—have not yielded the specific information required to construct a detailed and scientifically accurate article as per the requested outline. The available literature focuses on related but distinct compounds, such as the precursor benzo[b]thiophene-2-carbaldehyde, the parent heterocycle benzothiophene, or molecules with similar functional groups like β-nitrostyrene. However, the unique electronic and structural arrangement of this compound means that data from these related molecules cannot be used as a direct or accurate substitute.

Consequently, without access to primary research that includes detailed ¹H NMR, ¹³C NMR, FT-IR, linear-polarized IR, and electronic spectroscopy data specifically for this compound, it is not possible to provide a thorough and factual analysis covering the requested topics of chemical shift analysis, functional group identification, and structural elucidation.

Further experimental research and publication would be necessary to generate the data required for such an in-depth spectroscopic characterization.

Advanced Spectroscopic Characterization and Structural Elucidation

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. In organic molecules, these are typically transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The structure of 2-(2-Nitroethenyl)-1-benzothiophene features an extended π-conjugated system that includes the benzothiophene (B83047) ring, the ethenyl C=C double bond, and the nitro group. Such extensive conjugation significantly lowers the energy gap between the HOMO and LUMO. libretexts.orglibretexts.org As the extent of conjugation in a molecule increases, the energy required for electronic transitions decreases, leading to absorption at longer wavelengths (a bathochromic or red shift). libretexts.orgyoutube.com The benzothiophene moiety and the electron-withdrawing nitro group both act as chromophores that contribute to this effect. rsc.org Consequently, this compound is expected to exhibit strong absorption in the near-UV or even the visible region of the electromagnetic spectrum, likely at a wavelength significantly longer than that of the parent benzothiophene. libretexts.org

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted Parameter | Expected Value | Rationale |

|---|---|---|

| λmax (nm) | >300 nm | Extended conjugation between the benzothiophene ring and the nitroethenyl group lowers the HOMO-LUMO gap. |

| Molar Absorptivity (ε) | High | π → π* transitions in highly conjugated systems are typically intense. |

Fluorescence Spectroscopy and Quantum Yield Determinations

Fluorescence spectroscopy analyzes the light emitted from a molecule as it relaxes from an excited electronic state back to the ground state. The fluorescence quantum yield (Φf) quantifies the efficiency of this process.

Aromatic compounds containing a nitro group (NO₂) are famously known to be weakly fluorescent or entirely non-fluorescent. rsc.orgnih.gov The nitro group is a powerful electron-withdrawing group that often introduces efficient non-radiative decay pathways for the excited state. These pathways, such as rapid intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁), effectively outcompete fluorescence. rsc.orgnih.gov This phenomenon is commonly referred to as fluorescence quenching.

Given the presence of the nitro group directly conjugated to the benzothiophene system, it is highly probable that the fluorescence of this compound is significantly quenched. mdpi.com While some specific structural modifications can sometimes induce fluorescence in nitroaromatics, there is no indication that the structure of this compound would be an exception. rsc.org Therefore, its fluorescence quantum yield is predicted to be very low, approaching zero.

Table 2: Predicted Fluorescence Properties for this compound

| Parameter | Predicted Value | Rationale |

|---|---|---|

| Emission Wavelength | Not applicable / Very weak | The nitro group is a strong fluorescence quencher. |

| Quantum Yield (Φf) | < 0.01 (approaching 0) | The nitro group promotes efficient non-radiative decay pathways, preventing significant fluorescence. nih.gov |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular and crystal structure can be generated.

For this compound, an SC-XRD analysis would confirm the planarity of the benzothiophene ring system, a known characteristic of this and related derivatives. nih.govresearchgate.net It would also provide precise measurements of the bond lengths and angles of the nitroethenyl side chain, revealing the degree of planarity and conjugation across the entire molecule. Crystal packing analysis would show how individual molecules arrange themselves in the solid state, highlighting any intermolecular interactions such as π-π stacking or C-H···O hydrogen bonds. Although specific crystal data for the title compound is not available, a representative data set for a similar organic molecule is presented below.

Table 3: Representative Single-Crystal X-ray Diffraction Data (Note: This is a representative table; actual data for the compound is not published.)

| Parameter | Representative Value |

|---|---|

| Chemical Formula | C₁₀H₇NO₂S |

| Formula Weight | 205.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 6.0 Å, c = 18.0 Å |

| α = 90°, β = 95°, γ = 90° | |

| Volume (ų) | 914 |

| Z (molecules/unit cell) | 4 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns that arise when the molecular ion breaks apart. wikipedia.org

The molecular formula for this compound is C₁₀H₇NO₂S, giving it a monoisotopic mass of approximately 205.02 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be expected at m/z 205.

The fragmentation of this molecule would likely be dictated by the stability of the benzothiophene ring and the presence of the nitro group. Common fragmentation pathways for nitroaromatic compounds include the loss of neutral fragments such as NO₂ (46 Da) and NO (30 Da). youtube.com The benzothiophene core is relatively stable and its cation (m/z 134) or related fragments would be expected. nih.govnih.gov

A plausible fragmentation pattern would include:

Loss of NO₂: A primary fragmentation would be the cleavage of the C-N bond to lose a nitro radical (•NO₂), resulting in a major fragment ion at m/z 159 ([M-46]⁺).

Loss of O and NO: Another possibility is the loss of an oxygen atom to form an ion at m/z 189 ([M-16]⁺), followed by the loss of NO to give a fragment at m/z 159.

Benzothiophene fragments: Cleavage of the ethenyl chain could lead to fragments corresponding to the benzothiophene core, such as the benzothienyl cation at m/z 133.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Corresponding Fragment | Notes |

|---|---|---|

| 205 | [C₁₀H₇NO₂S]⁺˙ | Molecular Ion (M⁺˙) |

| 159 | [C₁₀H₇S]⁺ | Loss of NO₂ from the molecular ion |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For benzothiophene (B83047) derivatives, DFT is employed to calculate a wide array of properties, from molecular geometry to electronic and optical characteristics. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), which offers a good balance of accuracy and computational cost for organic molecules.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For conjugated systems like 2-(2-Nitroethenyl)-1-benzothiophene, key parameters include bond lengths, bond angles, and dihedral angles, which define the planarity of the molecule.

Studies on related thiophene-phenylene systems show that the interaction between rings can alter planarity. The degree of planarity is crucial as it influences the extent of π-conjugation, which in turn affects the electronic and optical properties of the molecule. In benzothiophene dimers, computational studies have revealed that dispersion-corrected DFT is essential to accurately model the noncovalent binding and determine the preference for T-shaped versus π-stacked conformations. For the title compound, DFT would be used to calculate the optimized geometry, paying close attention to the dihedral angle between the benzothiophene ring and the nitroethenyl side chain.

Table 1: Illustrative Optimized Geometrical Parameters for Thiophene (B33073) Derivatives (Theoretical Data) This table presents typical data obtained from DFT calculations on thiophene-based systems to illustrate the outputs of geometry optimization.

| Parameter | Bond | Typical Calculated Value (Å or °) |

| Bond Length | C=C (thiophene ring) | ~1.37 - 1.38 Å |

| Bond Length | C-S (thiophene ring) | ~1.72 - 1.74 Å |

| Bond Length | C-C (inter-ring) | ~1.45 - 1.48 Å |

| Dihedral Angle | Ring-Substituent | Varies significantly based on steric hindrance |

DFT calculations are highly effective in predicting spectroscopic data, which can be used to confirm molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used within DFT to calculate nuclear magnetic resonance (NMR) chemical shifts.